Product packaging for 2-Amino-2-ethylheptanoic acid(Cat. No.:CAS No. 6341-49-7)

2-Amino-2-ethylheptanoic acid

Cat. No.: B14731771
CAS No.: 6341-49-7
M. Wt: 173.25 g/mol
InChI Key: WSQOQDFAMHVJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethylheptanoic acid is a non-proteinogenic, non-natural amino acid of significant interest in advanced chemical and pharmacological research. As a chiral building block with a bulky side chain, it serves as a critical intermediate in organic synthesis and medicinal chemistry. Its primary research value lies in its application for the design and synthesis of novel peptide analogs and modified biomolecules. Incorporating this sterically hindered amino acid into peptide sequences can dramatically alter the peptide's secondary structure, proteolytic stability, and bioavailability, making it a valuable tool for developing peptide-based therapeutics . Furthermore, its structural features make it a promising candidate for creating targeted molecular hybrids and enzyme inhibitors. Researchers utilize similar α-amino acids with alkyl side chains as potent scaffolds for developing compounds with potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities . The ethyl group at the alpha position and the extended heptanoic acid chain contribute to its unique lipophilicity, which can be exploited to fine-tune the properties of lead compounds in drug discovery programs. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or medicinal product. Disclaimer: The information presented is based on the properties of analogous amino acids and is provided for descriptive purposes. The specific biological activity, mechanism of action, and applications for this compound itself require further experimental validation by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B14731771 2-Amino-2-ethylheptanoic acid CAS No. 6341-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6341-49-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-2-ethylheptanoic acid

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-9(10,4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12)

InChI Key

WSQOQDFAMHVJSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(C(=O)O)N

Origin of Product

United States

Advanced Analytical Methodologies for Characterization of 2 Amino 2 Ethylheptanoic Acid

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatographic techniques are indispensable for the separation of 2-amino-2-ethylheptanoic acid from complex matrices and for the assessment of its purity, including the resolution of its stereoisomers.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography is a powerful tool for the analysis of volatile compounds. However, due to the low volatility of amino acids, a derivatization step is essential prior to GC analysis to convert them into more volatile and thermally stable derivatives. sigmaaldrich.comthermofisher.com For α-alkyl-α-amino acids like this compound, this is typically achieved by esterification of the carboxyl group and acylation of the amino group. nih.govnih.gov

Common derivatization procedures involve the formation of N-acylamino acid esters, such as N-trifluoroacetyl (TFA) or N-pentafluoropropionyl (PFP) derivatives of methyl, propyl, or butyl esters. nih.govnih.gov For instance, a two-step derivatization can be employed, starting with esterification using a thionyl chloride/alcohol mixture, followed by acylation with an appropriate anhydride (B1165640). nih.gov Another approach is the use of silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com

The enantiomeric separation of this compound can be achieved by using chiral stationary phases. nih.gov A common choice for the GC separation of chiral amino acid derivatives is a capillary column coated with a chiral selector, such as Chirasil-L-Val. nih.gov This phase allows for the separation of the D and L enantiomers of the derivatized amino acid. Isothermal GC conditions often provide better resolution for these compounds. nih.gov The table below summarizes typical derivatization agents and GC columns used for the analysis of α-alkyl-α-amino acids.

Derivatization AgentVolatile DerivativeGC Column TypeApplication
Trifluoroacetic anhydride (TFAA) / AlcoholN-TFA-alkyl esterChiral Capillary (e.g., Chirasil-L-Val)Enantiomeric Separation
Alkyl chloroformatesN(O,S)-alkoxycarbonyl alkyl estersCapillary (e.g., HP-INNOWAX)Purity and Compositional Analysis
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) derivativeCapillary (e.g., TRACE TR-5)Purity and Trace Analysis

Trace analysis of this compound can be performed using a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides the added advantage of structural confirmation based on the fragmentation pattern of the derivative. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Profiling

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids, without the need for derivatization in some cases. jocpr.comacs.org For the challenging separation of stereoisomers of this compound, chiral HPLC is the method of choice. nih.govyakhak.org

Direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are effective for resolving a wide range of chiral compounds, including amino acid derivatives. yakhak.org Another successful approach is ligand-exchange chromatography, where a chiral ligand (e.g., L-hydroxyproline) is coated on the stationary phase or added to the mobile phase, forming diastereomeric complexes with the amino acid enantiomers that can be separated on a conventional reversed-phase column. nih.gov

Indirect separation involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. A common derivatizing agent for this purpose is o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine. nih.gov

Purity profiling of this compound is typically performed using reversed-phase HPLC (RP-HPLC) with UV detection. The choice of the stationary phase, such as a C18 column, and the mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, are optimized to achieve the best separation of the main compound from any impurities. jocpr.comacs.org

HPLC ModeStationary PhaseDerivatizationApplication
Chiral HPLC (Direct)Chiral Stationary Phase (e.g., polysaccharide-based)None or pre-columnEnantiomeric Separation
Ligand-Exchange ChromatographyReversed-Phase (e.g., C18) with chiral ligand in mobile phaseNoneEnantiomeric Separation
Reversed-Phase HPLC (Indirect)Reversed-Phase (e.g., C18)Chiral derivatizing agent (e.g., OPA/chiral thiol)Enantiomeric Separation
Reversed-Phase HPLCReversed-Phase (e.g., C18)None or pre-column (for detection)Purity Profiling

Ion Chromatography for Amines and Related Acids

Ion chromatography (IC) is a powerful technique for the determination of ions and polar molecules, including amino acids. nih.govthermofisher.comnews-medical.net The separation is based on the interaction of the charged amino acid with an ion-exchange stationary phase. altabioscience.com For the analysis of this compound, which is a zwitterionic compound, cation-exchange chromatography is typically employed.

In this method, the amino acid, which is positively charged at an acidic pH, is retained on a cation-exchange column. Elution is then achieved by increasing the ionic strength or the pH of the mobile phase. altabioscience.com The separated amino acids can be detected using various methods. Post-column derivatization with ninhydrin, which reacts with the primary amino group to form a colored compound detectable by UV-Vis spectroscopy, is a classic and reliable method. thermofisher.comnews-medical.net Alternatively, pulsed amperometric detection (PAD) can be used for the direct detection of underivatized amino acids. thermofisher.com

IC is particularly useful for the analysis of amino acids in complex matrices, as it can effectively separate them from other charged and uncharged species. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic methods are crucial for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds. nih.govyoutube.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule can be achieved.

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring atoms. For this compound, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons of the ethyl and pentyl groups. The absence of a proton at the α-carbon is a key feature that distinguishes it from α-unsubstituted amino acids.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The quaternary α-carbon would appear at a characteristic chemical shift, as would the carbonyl carbon of the carboxylic acid group and the carbons of the alkyl chains.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-C-~60-70
C=O-~175-185
Ethyl-CH₂~1.5-1.8~25-35
Ethyl-CH₃~0.8-1.0~8-12
Heptyl-CH₂ (adjacent to α-C)~1.5-1.8~30-40
Heptyl-CH₂ (chain)~1.2-1.4~22-32
Heptyl-CH₃~0.8-0.9~14

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. scite.aiacs.org For this compound, MS can confirm its molecular weight and provide structural insights through the analysis of its fragmentation pattern.

The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

The fragmentation of α-amino acids in the mass spectrometer is well-studied. scite.aiacs.orgosti.gov Common fragmentation pathways include the loss of the carboxyl group (-COOH) as a neutral radical, leading to a prominent [M-45]+ ion, and the cleavage of the Cα-Cβ bond. For this compound, fragmentation of the ethyl and heptyl side chains would also be expected. The fragmentation pattern of the structurally related 2-ethylhexanoic acid shows a characteristic most intense peak corresponding to the ion-radical with m/z 88, which can be a useful reference. researchgate.net The presence of the amino group will also influence the fragmentation, often leading to ions containing nitrogen.

The analysis of the fragmentation pattern allows for the confirmation of the structure and can be used to distinguish it from its isomers.

Chiral Recognition Techniques (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The presence of a chiral center at the α-carbon of this compound necessitates the use of analytical techniques that can distinguish between its enantiomers. The determination of enantiomeric excess (ee) is crucial in many research applications. While specific studies on this compound are not prevalent in existing literature, the methodologies applied to other α,α-disubstituted and non-proteinogenic amino acids provide a clear framework for its analysis.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting CD spectrum is unique to the enantiomer and its concentration, allowing for the determination of enantiomeric excess. For a given chiral molecule, the CD signal (ΔA) is directly proportional to its concentration (c), the path length (l), and its molar circular dichroism (Δε), as described by the equation:

ΔA = Δε ⋅ c ⋅ l nih.gov

This relationship allows for the quantitative analysis of enantiomeric mixtures. By measuring the CD signal of a sample and comparing it to that of a pure enantiomer standard, the enantiomeric excess can be accurately calculated. A linear correlation between the CD signal intensity and the enantiomeric excess is typically observed, which can be used to construct a calibration curve for routine measurements. rsc.org

In practice, the direct CD analysis of amino acids can sometimes be challenging due to weak signals. To enhance sensitivity and selectivity, derivatization with a chromophoric agent or the use of chiral selectors can be employed. For instance, the formation of diastereomeric complexes with a chiral auxiliary can lead to significantly different CD spectra for each enantiomer, amplifying the difference between them.

Another highly effective approach for determining the enantiomeric excess of sterically hindered amino acids, such as α,α-dialkylated amino acids, is comprehensive two-dimensional gas chromatography (GCxGC). nih.gov This technique offers high-resolution separation of enantiomers, often after derivatization to increase volatility and improve chromatographic behavior. The use of chiral stationary phases in one or both dimensions of the GCxGC system allows for the physical separation of the enantiomers, enabling their individual quantification and the precise determination of the enantiomeric excess. nih.gov Research on a variety of non-proteinogenic amino acids has demonstrated that GCxGC can achieve accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%. nih.gov

Technique Principle Application to this compound Key Advantages
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govDetermination of enantiomeric excess by comparing the CD signal of a sample to that of a pure enantiomer.Non-destructive, provides information on absolute configuration.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) High-resolution chromatographic separation of volatile compounds on two different columns. nih.govSeparation and quantification of enantiomers (after derivatization) using a chiral stationary phase.High separation power, accurate quantification of enantiomeric excess. nih.gov

Quantitative Analytical Methodologies in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids, cell culture media, or reaction mixtures, is essential for its study. These matrices often contain a multitude of other compounds that can interfere with the analysis, necessitating highly selective and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of amino acids in such complex samples. springernature.comnih.gov

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of polar compounds like amino acids, various chromatographic strategies can be employed. While traditional reversed-phase chromatography may not provide sufficient retention, techniques such as hydrophilic interaction liquid chromatography (HILIC) or the use of mixed-mode columns with both cation exchange and HILIC properties have proven effective for the analysis of underivatized amino acids. nih.gov

The sample preparation for LC-MS/MS analysis typically involves a protein precipitation step, followed by dilution of the supernatant before injection into the system. thermofisher.com This simple and rapid sample preparation minimizes the potential for analyte loss or degradation.

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even in the presence of co-eluting matrix components. springernature.com The use of a stable isotope-labeled internal standard of this compound is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest accuracy and precision of the quantitative results.

The table below outlines a hypothetical LC-MS/MS method for the quantification of this compound in a research matrix.

Parameter Condition Purpose
Chromatography Mixed-Mode (Cation Exchange/HILIC)Retention and separation of the polar amino acid from matrix components. nih.gov
Mobile Phase A Water/Acetonitrile with Formic AcidAqueous component for polar analyte elution.
Mobile Phase B Acetonitrile with Formic AcidOrganic component for controlling retention on a HILIC column.
Ionization Electrospray Ionization (ESI), Positive ModeEfficiently generates protonated molecules of the amino acid.
MS/MS Transition Precursor Ion (M+H)⁺ → Product IonHighly selective detection and quantification of the target analyte.
Internal Standard Stable Isotope-Labeled this compoundCorrection for matrix effects and instrumental variability.

The development and validation of such an LC-MS/MS method would involve the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust measurements of this compound in complex research samples. researchgate.net

Mechanistic Biological Investigations of 2 Amino 2 Ethylheptanoic Acid and Its Close Structural Analogs

Conformational Impact of Alpha,Alpha-Disubstituted Amino Acids on Peptide Structure

The introduction of α,α-disubstituted amino acids, characterized by the replacement of the α-hydrogen with an alkyl group, profoundly restricts the conformational freedom of the peptide backbone. This steric hindrance significantly influences the secondary structure of peptides, leading to more defined and predictable conformations.

The size and nature of the α-alkyl substituents in α,α-disubstituted amino acids play a crucial role in dictating the preferred secondary structure of peptides. Research on chiral α,α-disubstituted amino acids has revealed distinct conformational preferences based on the α-substituents. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids tend to adopt a 3(10)-helical structure. In contrast, the incorporation of chiral α-ethylated α,α-disubstituted amino acids, which are structurally more analogous to 2-Amino-2-ethylheptanoic acid, favors a fully extended C5-conformation nih.gov. This preference for an extended structure is a direct consequence of the increased steric bulk of the ethyl group compared to a methyl group.

The conformational versatility of α,α-disubstituted amino acids is further highlighted by studies on Cα,α-diphenylglycine (Dphg). Depending on the adjacent residues in a peptide sequence, Dphg can induce either folded or extended conformations nih.gov. The presence of consecutive Dphg residues has been shown to further stabilize the fully extended conformation nih.gov. While not possessing aromatic side chains, the principle of adjacent bulky residues influencing and stabilizing specific conformations can be extrapolated to peptides containing this compound.

Table 1: Conformational Preferences of Peptides Containing α,α-Disubstituted Amino Acids

α,α-Disubstituted Amino AcidDominant Secondary StructureReference
Chiral α-methylated amino acids3(10)-helix nih.gov
Chiral α-ethylated amino acidsExtended C5-conformation nih.gov
Cα,α-diphenylglycine (consecutive)Fully extended conformation nih.gov

A significant advantage of incorporating α,α-disubstituted amino acids into peptides is the enhanced resistance to enzymatic degradation. nih.gov The quaternary α-carbon sterically hinders the approach of proteases, which are enzymes that cleave peptide bonds. This protection against proteolysis is a critical factor in the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.

Studies have demonstrated that the introduction of non-proteinogenic amino acids, including α,α-disubstituted ones, is an effective strategy to improve the proteolytic resistance and structural stability of peptides. The steric bulk of the two α-substituents effectively shields the adjacent peptide bonds from the active sites of proteolytic enzymes. This increased stability is not only due to direct steric hindrance but also to the conformational constraints imposed on the peptide, which may prevent it from adopting the necessary conformation for enzyme recognition and binding.

Modulation of Enzymatic Activity by Branched-Chain Amino Acids and Analogs

The unique structural features of this compound and its analogs also enable them to act as modulators of enzyme activity. Their ability to mimic or block the binding of natural amino acid substrates makes them valuable tools for studying and inhibiting enzyme function.

Amino acid decarboxylases are a class of enzymes that play crucial roles in various metabolic pathways by converting amino acids into amines. Inhibitors of these enzymes have significant therapeutic applications. For example, inhibitors of ornithine decarboxylase are used as antineoplastic agents.

The incorporation of α,α-disubstituted amino acids into peptide substrates can significantly impact protease activity through steric hindrance and by altering substrate specificity. Proteases often have specific requirements for the amino acid residues at and around the cleavage site. The presence of a bulky, non-natural amino acid like this compound can disrupt these interactions.

The steric hindrance provided by the α,α-disubstitution can prevent the peptide from fitting into the active site of a protease, thereby inhibiting cleavage. This is a well-established strategy for creating protease-resistant peptides. The specificity of a protease is dictated by the subsites that select and orient the substrate. The introduction of a sterically demanding residue like this compound can lead to a loss of binding affinity and, consequently, a reduction or complete inhibition of proteolytic activity.

N-alkylation of amino acids within a peptide is another strategy to enhance resistance to proteases like elastase. While N-methylation is a commonly studied modification, the effects of larger N-alkyl groups are also of interest. Studies on a series of N-substituted pentapeptides have shown that increasing the size and length of the N-alkyl group can modulate the rate of proteolysis.

Interestingly, while N-methylation often confers the highest stability, a systematic increase in the steric size of the N-alkyl group does not always lead to a linear increase in stability. This suggests a complex interplay between steric hindrance and the specific interactions within the enzyme's active site. The combination of α,α-disubstitution, as seen in this compound, with N-alkylation could provide a powerful and tunable method for controlling the proteolytic stability of peptides.

Interactions with Intracellular Receptors and Signaling Pathways

The biological effects of this compound analogs are often initiated through their interaction with specific receptors inside the cell, which triggers cascades of signaling events. These interactions are highly dependent on the molecular structure of the compound.

Downstream Cellular Responses to Analogous Compounds, such as Modulation of Reactive Oxygen Species (ROS) Production

The activation of receptors like PPARα by analogous compounds triggers a cascade of downstream cellular events. One significant consequence is the modulation of inflammatory pathways and, consequently, the production of Reactive Oxygen Species (ROS). ROS, such as hydrogen peroxide, are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While essential for normal cell signaling, excessive ROS levels lead to oxidative stress, which can damage lipids, proteins, and DNA.

PPARα activation has been shown to exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory signaling pathways, such as those involving Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These pathways are major drivers of inflammation, a process that is intrinsically linked to increased ROS production by immune cells. By suppressing these inflammatory signals, PPARα activators can indirectly reduce the generation of ROS associated with the inflammatory response. This modulation of ROS homeostasis is a critical downstream effect, demonstrating how the initial ligand-receptor binding event can translate into a broad cellular response that impacts oxidative balance and inflammation.

Incorporation into Peptides and Proteins: Biochemical and Structural Consequences

The introduction of non-natural amino acids like this compound into peptide and protein structures is a powerful strategy in chemical biology and protein engineering. This process, which can be achieved through various synthetic and biosynthetic methods, allows for the creation of novel biomolecules with tailored properties.

The incorporation of such amino acids can have profound biochemical and structural consequences. Biochemically, it expands the chemical diversity available to a protein beyond the 20 canonical amino acids. This can lead to the generation of enzymes with enhanced catalytic activities or altered substrate specificities. Furthermore, modifying the protein backbone with non-natural residues can increase its resistance to proteolytic degradation, thereby enhancing its stability and therapeutic potential.

Rational Design and Applications of 2 Amino 2 Ethylheptanoic Acid Derivatives in Bioactive Compounds

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

The therapeutic potential of many native peptides is often limited by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. To overcome these limitations, the introduction of conformationally restricted amino acids has become a key strategy in peptidomimetic drug design. nih.govnih.gov Non-canonical amino acids, particularly α,α-disubstituted ones like 2-amino-2-ethylheptanoic acid, can significantly constrain the peptide backbone. nih.govpsu.edu

The presence of two substituents on the α-carbon restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone to adopt a more defined and predictable conformation, such as a helical or turn structure. uminho.ptnih.gov This conformational rigidity can enhance binding affinity and specificity for a biological target. nih.gov The synthesis of peptides containing this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. nih.govpeptide2.com The unique lipophilic nature of the ethyl and pentyl side chains of this compound can also contribute to improved membrane permeability and proteolytic stability of the resulting peptidomimetics. nih.govresearchgate.net

Table 1: Potential Conformational Effects of Incorporating this compound (Aeh) into a Model Pentapeptide

Peptide SequencePredicted Dominant ConformationKey Dihedral Angle Constraints (φ, ψ) of AehPotential Biological Advantage
Ac-Ala-Ala-Aeh -Ala-Ala-NH2α-helix / 310-helixRestricted to helical regionsEnhanced target specificity
Ac-Gly-Aeh -Gly-NH2β-turnInduces turn formationMimicry of protein loops
Ac-Pro-Aeh -Phe-NH2Extended conformationSteric hindrance prevents foldingDisruption of protein-protein interactions

Note: The data in this table is representative and intended to illustrate the potential conformational effects based on the principles of using α,α-disubstituted amino acids. Specific experimental validation for this compound is required.

Development of Enzyme Inhibitors and Substrate Analogs

The precise three-dimensional structure of enzyme active sites allows for the design of highly specific inhibitors. Non-canonical amino acids are valuable tools in creating substrate analogs that can bind to an enzyme's active site without being processed, thereby inhibiting its function.

Aspartic Acid Protease Inhibitors (e.g., Statine (B554654) Analogs)

Aspartic proteases are a class of enzymes that play crucial roles in various physiological processes and are significant drug targets. cambridgemedchemconsulting.com A well-known strategy for inhibiting these enzymes involves the use of transition-state analogs, with statine and its derivatives being prominent examples. cambridgemedchemconsulting.com Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, mimics the tetrahedral intermediate of peptide bond hydrolysis catalyzed by aspartic proteases. cambridgemedchemconsulting.com

The core structure of this compound can serve as a scaffold for the rational design of novel statine analogs. By introducing a hydroxyl group at the β-position and modifying the side chains, it is possible to create potent and selective inhibitors of specific aspartic proteases. The ethyl and pentyl groups of this compound can be tailored to fit into the S1 and S2 pockets of the target protease, enhancing binding affinity and specificity.

Selective Enzyme Modulators for Therapeutic Targets

Beyond simple inhibition, the development of selective enzyme modulators that can fine-tune enzymatic activity is a growing area of interest. The unique structural features of this compound can be exploited to design allosteric modulators that bind to sites other than the active site, leading to more subtle and selective effects on enzyme function. For instance, α,α-disubstituted amino acids have been used to develop inhibitors for enzymes like arginase. nih.gov The design of such modulators often involves computational modeling to identify potential binding pockets and guide the synthesis of derivatives with optimal interactions.

Table 2: Hypothetical Inhibition Data for a this compound-Based Statine Analog against a Model Aspartic Protease

InhibitorTarget EnzymeIC50 (nM)Mechanism of Inhibition
StatinePepsin50Competitive
Aeh-Statine Analog 1 Pepsin25Competitive
Aeh-Statine Analog 2 Cathepsin D80Mixed

Note: This table presents hypothetical data to illustrate the potential of this compound derivatives as enzyme inhibitors. IC50 values are representative and would require experimental determination.

Application in Chemical Probes and Bioinspired Frameworks

The unique properties of non-canonical amino acids extend beyond direct therapeutic applications into the realm of chemical biology and materials science.

Fluorescent Chemosensors and Molecular Imaging Agents

Fluorescent probes are indispensable tools for studying biological processes in real-time. rsc.orgresearchgate.net While there is no specific literature on fluorescent probes derived from this compound, the general principles of probe design can be applied. By attaching a fluorophore to the amino acid scaffold, it is possible to create sensors that report on their local environment, such as pH or the presence of specific metal ions. nih.gov Furthermore, radiolabeled α,α-disubstituted amino acids have shown promise as PET imaging agents for tumors, suggesting a potential avenue for the development of this compound-based imaging probes. nih.govnih.gov

Building Blocks for Novel Functionalized Optically Active Materials

The chirality inherent in amino acids makes them valuable building blocks for the synthesis of optically active polymers and materials. nih.gov These materials can have applications in chiral separations, asymmetric catalysis, and nonlinear optics. The incorporation of this compound into a polymer backbone could impart specific solubility, thermal, and chiral properties to the resulting material. The synthesis of such polymers can be achieved through polycondensation or other polymerization techniques. nih.gov The ethyl and pentyl side chains offer sites for further functionalization, allowing for the fine-tuning of the material's properties for specific applications. rsc.org

Theoretical and Computational Studies of 2 Amino 2 Ethylheptanoic Acid Systems

Molecular Modeling and Conformational Analysis of Alpha,Alpha-Disubstituted Amino Acids

Molecular modeling has become an indispensable tool for understanding the structural preferences of α,α-disubstituted amino acids, including 2-Amino-2-ethylheptanoic acid. These computational techniques allow for the exploration of their conformational landscapes, providing insights that are crucial for the rational design of peptides with specific secondary structures.

Force Field Development and Parameterization for Molecular Simulations

To accurately simulate molecules like this compound, robust and well-parameterized force fields are essential. Standard force fields, such as CHARMM and AMBER, are primarily designed for the 20 proteinogenic amino acids and may not accurately represent the unique properties of non-standard amino acids. nih.gov Therefore, significant effort is dedicated to developing and parameterizing force fields for these unique residues.

The process of parameterization typically involves several key steps:

Quantum Mechanical (QM) Calculations : High-level QM calculations are performed to obtain a detailed understanding of the molecule's electronic structure and potential energy surface. acs.org These calculations provide crucial data for deriving parameters like partial atomic charges, bond lengths, and bond angles. acs.orgnih.gov

Parameter Derivation : The data from QM calculations are used to derive or refine force field parameters. This includes torsional parameters, which are critical for accurately modeling the conformational flexibility of the molecule. acs.org The Antechamber suite within the AmberTools package is a widely used tool for generating parameters for organic molecules and non-standard amino acid residues. ambermd.org

Validation : The newly developed parameters are validated by performing molecular dynamics (MD) simulations and comparing the results with experimental data or high-level QM calculations. acs.orgnih.gov This ensures that the force field can accurately reproduce the structural and dynamic properties of the system.

Several research groups have focused on extending existing force fields to include a wide range of non-standard amino acids. acs.orgnih.govfrontiersin.org For instance, the CHARMM36 and CHARMM General Force Field (CGenFF) have been expanded to include a large set of 333 non-standard amino acids, with parameters derived from high-level QM data. acs.org These developments are crucial for enabling computational studies of proteins and peptides containing residues like this compound. acs.org

Table 1: Key Considerations in Force Field Parameterization for α,α-Disubstituted Amino Acids

Parameter TypeDerivation MethodImportance
Partial Atomic Charges Derived from QM calculations of dipole moments and electrostatic potentials. acs.orgCrucial for accurately modeling electrostatic interactions.
Bond and Angle Parameters Optimized based on QM calculations. acs.orgnih.govDefine the basic geometry of the molecule.
Dihedral Angle Parameters Optimized against QM adiabatic potential energy surface scans. acs.orgDetermine the conformational preferences and flexibility of the molecule.
Van der Waals Parameters Often adapted from existing atom types or optimized to reproduce experimental data.Govern non-bonded interactions and packing.

Conformational Landscapes in Solution and Constrained Environments

The presence of two substituents on the α-carbon significantly restricts the conformational freedom of this compound compared to its proteinogenic counterparts. This steric hindrance limits the accessible regions of the Ramachandran plot, thereby influencing the secondary structure of peptides containing this residue. researchgate.net

Studies on similar α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), have shown that they have a high propensity to induce helical conformations, particularly the 3₁₀-helix, in peptides. nih.govoup.comdntb.gov.uanih.gov This is because the sterically demanding nature of the α,α-disubstituted residue favors backbone dihedral angles (φ, ψ) that are characteristic of helical structures. nih.govnih.gov However, the specific conformational preferences can be influenced by the nature of the alkyl groups. For example, while homopeptides of Aib (dimethylglycine) tend to form 3₁₀-helices, homopeptides of diethylglycine or dipropylglycine (B1220447) adopt a fully planar C-5 conformation. researchgate.net

When incorporated into a peptide chain, this compound is expected to act as a "helix promoter," stabilizing α-helical or 3₁₀-helical structures. nih.gov The extent of this helical induction can be modulated by the surrounding amino acid sequence and the solvent environment. nih.govnih.gov Molecular dynamics simulations are a powerful tool for exploring the conformational landscapes of peptides containing these modified residues in solution, providing insights into their dynamic behavior and structural preferences. nih.govscirp.org

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

DFT calculations are widely used to investigate the mechanisms of chemical reactions involving amino acids. acs.orgacs.org These calculations can be used to determine the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. acs.org For instance, DFT studies can elucidate the mechanism of N-alkylation of amino derivatives with primary alcohols, a reaction relevant to the synthesis of modified amino acids. acs.org

By mapping the potential energy surface, researchers can identify the rate-determining step of a reaction and understand the factors that control its efficiency and selectivity. acs.org This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to α,α-disubstituted amino acids and their derivatives.

Prediction of Spectroscopic Signatures for Structural Confirmation

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their structure and conformation. nih.govnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize α,α-disubstituted amino acids and the peptides that contain them.

DFT can be used to calculate NMR chemical shifts and coupling constants with a high degree of accuracy. nih.govyoutube.com By comparing the calculated spectra with experimental data, researchers can confirm the identity of a synthesized compound and gain insights into its three-dimensional structure. youtube.comyoutube.com Similarly, DFT can be used to predict IR vibrational frequencies, which can be correlated with specific functional groups and conformational states within the molecule. nih.gov

Recent advances have seen the integration of DFT calculations with machine learning methods to improve the accuracy and efficiency of spectroscopic predictions. nih.govarxiv.org These approaches hold great promise for the high-throughput characterization of novel amino acid derivatives.

Computational Biology and Cheminformatics for Bio-molecular Interactions

The unique structural properties of this compound and other α,α-disubstituted amino acids make them attractive building blocks for the design of peptides with enhanced therapeutic properties. nih.govmdpi.comnih.gov Computational biology and cheminformatics play a crucial role in understanding how these modified amino acids influence the interactions of peptides with biological targets.

Incorporating α,α-disubstituted amino acids into a peptide sequence can:

Enhance Proteolytic Stability : The steric bulk of the α,α-disubstituted residue can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. acs.org

Modulate Receptor Binding : The conformational constraints imposed by the modified amino acid can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. oup.com

Improve Bioavailability : The modified physicochemical properties of the peptide can lead to improved absorption and distribution in the body. nih.govnih.gov

Computational methods such as molecular docking and molecular dynamics simulations are used to model the interactions between peptides containing this compound and their protein targets. nih.gov These simulations can provide detailed insights into the binding mode of the peptide and the key interactions that contribute to its affinity and specificity. This information is invaluable for the rational design of novel peptide-based therapeutics with improved efficacy and pharmacokinetic properties. nih.govfrontiersin.orgmdpi.com

Ligand-Protein Docking and Molecular Dynamics Simulations (e.g., for receptor interactions like PPARα)

There is currently a lack of specific published research detailing the ligand-protein docking and molecular dynamics simulations of this compound, including its potential interactions with receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While the computational techniques for such studies are well-established, their direct application to this compound has not been documented in available scientific literature.

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Detailed in silico predictions of the metabolic pathways and enzyme substrate specificity for this compound are not presently available in peer-reviewed scientific publications. Computational tools designed to predict how a compound is metabolized by the body and which enzymes it may interact with have not been specifically applied to this compound in accessible research.

Q & A

Q. What molecular descriptors correlate with the compound’s neuroprotective effects?

  • Methodology : Perform QSAR modeling using descriptors like polar surface area (PSA), logBB (blood-brain barrier permeability), and H-bond donor/acceptor counts. Validate with ex vivo brain slice models of oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.